molecular formula C9H18N2O B1585907 1-Tetrahydrofurfuryl-piperazine CAS No. 82500-35-4

1-Tetrahydrofurfuryl-piperazine

Cat. No.: B1585907
CAS No.: 82500-35-4
M. Wt: 170.25 g/mol
InChI Key: GKBPGHNDWVURBD-UHFFFAOYSA-N
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Description

1-Tetrahydrofurfuryl-piperazine is an organic compound with the molecular formula C₉H₁₈N₂O. It is a white crystalline solid that is soluble in ethanol and acetonitrile. This compound is known for its stability under standard temperature and pressure conditions .

Preparation Methods

1-Tetrahydrofurfuryl-piperazine can be synthesized through various methods. One common synthetic route involves the reaction of furfural with piperazine under acidic conditions . The reaction typically proceeds as follows:

    Step 1: Furfural is reacted with piperazine in the presence of an acid catalyst.

    Step 2: The reaction mixture is heated to facilitate the formation of this compound.

    Step 3: The product is then purified through recrystallization.

Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Tetrahydrofurfuryl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with various functional groups.

Scientific Research Applications

1-Tetrahydrofurfuryl-piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

1-Tetrahydrofurfuryl-piperazine can be compared with other piperazine derivatives, such as:

What sets this compound apart is its unique tetrahydrofurfuryl group, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBPGHNDWVURBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371955
Record name 1-Tetrahydrofurfuryl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82500-35-4
Record name 1-Tetrahydrofurfuryl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2-furylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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